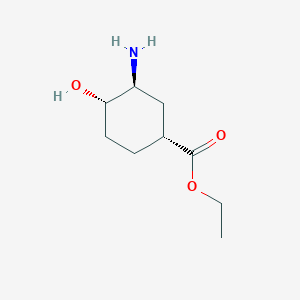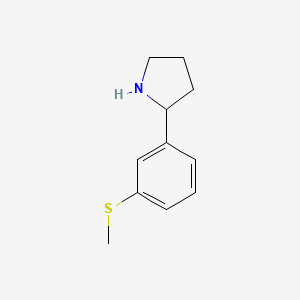
2-(3-(Methylthio)phenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(Methylthio)phenyl)pyrrolidine is an organic compound with the molecular formula C11H15NS. It features a pyrrolidine ring substituted with a 3-(methylthio)phenyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methylthio)phenyl)pyrrolidine typically involves the reaction of 3-(methylthio)benzaldehyde with pyrrolidine under specific conditions. One common method is the reductive amination of 3-(methylthio)benzaldehyde with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
化学反应分析
Types of Reactions
2-(3-(Methylthio)phenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the methylthio group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) with a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-methylthio derivative.
Substitution: Nitro or halogenated derivatives.
科学研究应用
2-(3-(Methylthio)phenyl)pyrrolidine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the context of cardiovascular and neurological disorders.
Industry: Utilized in the development of new materials and as a building block for various chemical products
作用机制
The mechanism of action of 2-(3-(Methylthio)phenyl)pyrrolidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the mitochondrial permeability transition pore (mPTP) by targeting cyclophilin D (CypD). This inhibition can protect cells from ischemia-reperfusion injury by preventing mitochondrial swelling and cell death .
相似化合物的比较
Similar Compounds
- 2-(2-(Methylthio)phenyl)pyrrolidine
- 2-Phenylpyrrolidine
- Pyrrolidine-2,5-dione
Uniqueness
2-(3-(Methylthio)phenyl)pyrrolidine is unique due to the presence of the methylthio group at the 3-position of the phenyl ring, which imparts distinct chemical and biological properties. This substitution pattern can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications .
属性
分子式 |
C11H15NS |
|---|---|
分子量 |
193.31 g/mol |
IUPAC 名称 |
2-(3-methylsulfanylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H15NS/c1-13-10-5-2-4-9(8-10)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3 |
InChI 键 |
OVAMNDMHIUFMBP-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC=CC(=C1)C2CCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


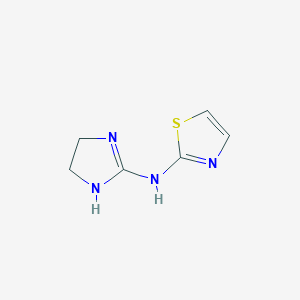
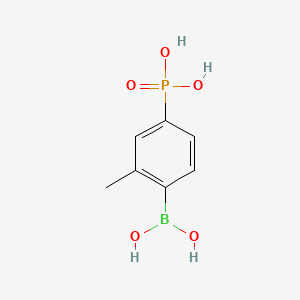
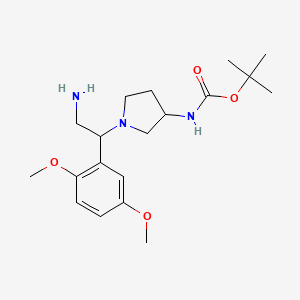
![4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride](/img/structure/B11763797.png)
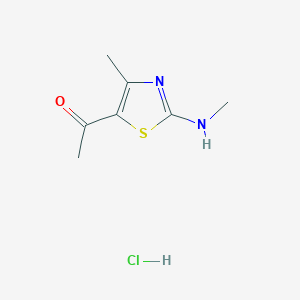
![(5-Methylfuran-2-yl)(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone](/img/structure/B11763804.png)
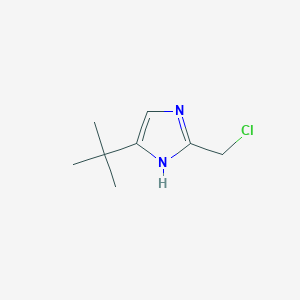
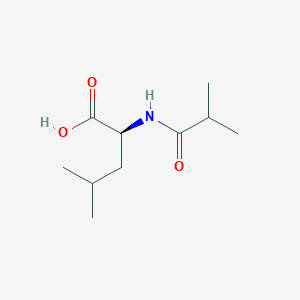
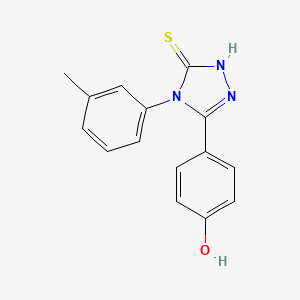

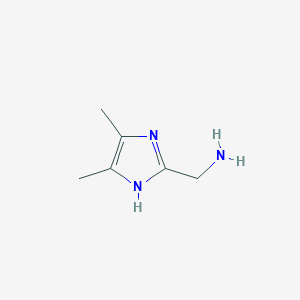
![2,7-Dibromobenzo[d]thiazole](/img/structure/B11763843.png)
![[1-(Oxetan-3-yl)-1H-indazol-5-yl]boronic acid](/img/structure/B11763855.png)
